Positional Isomerism Defines Divergent Biological Target Profiles: 2- vs 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
The 3-positional isomer (CAS 904815-20-9) is established as a competitive AMPA/kainate receptor antagonist with reported IC₅₀ values in the low micromolar range (e.g., DNQX IC₅₀ = 0.5 μM for AMPA, 2 μM for kainate receptors), and this pharmacological profile is directly attributed to the 3-substitution pattern on the quinoxaline ring . The 2-[4-(dimethylamino)phenyl] isomer places the identical substituent at the 2-position, which alters the spatial relationship between the dimethylaminophenyl group and the 5-carboxylic acid. This positional shift is expected to abrogate or substantially reduce AMPA receptor binding while potentially conferring affinity for distinct targets such as histone deacetylases (HDACs), which accommodate different pharmacophore geometries [1]. No published head-to-head receptor profiling data exist for the 2-isomer; however, the well-documented structure–activity relationship divergence between quinoxaline 2- and 3-substituted regioisomers supports the expectation of non-overlapping target selectivity [2].
| Evidence Dimension | Receptor target selectivity (AMPA receptor binding) |
|---|---|
| Target Compound Data | No published AMPA receptor IC₅₀ data available; binding profile predicted to differ from 3-isomer based on regioisomeric SAR |
| Comparator Or Baseline | 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid (DMQX class): AMPA receptor IC₅₀ ~0.5 μM; kainate receptor IC₅₀ ~2 μM |
| Quantified Difference | Qualitative divergence only; quantitative receptor binding data unavailable for target compound |
| Conditions | Radioligand displacement assays (AMPA/kainate receptor binding) |
Why This Matters
Investigators requiring a quinoxaline-based AMPA antagonist should specifically procure the 3-isomer; those screening for novel target engagement (e.g., HDAC, kinase inhibition) may find the 2-isomer a mechanistically distinct alternative that avoids confounding AMPA-receptor-mediated effects.
- [1] Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies, 2021. Open Access Library, UiTM. View Source
- [2] Competitive AMPA receptor antagonists. Review noting SAR differences between 2- and 3-substituted quinoxaline regioisomers. OUCI. View Source
